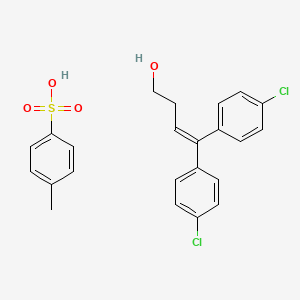![molecular formula C14H16BrClO B14209056 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one CAS No. 823809-69-4](/img/structure/B14209056.png)
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a chlorocyclohexanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one typically involves multiple steps. One common route starts with the bromination of phenethyl alcohol to form 2-bromophenethyl alcohol . This intermediate is then subjected to further reactions to introduce the chlorocyclohexanone moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and chlorinated intermediates.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the chlorocyclohexanone moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bromophenyl derivatives and chlorocyclohexanone analogs. Examples are 2-bromophenethyl alcohol and 2-chlorocyclohexanone .
Uniqueness
What sets 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one apart is the combination of both bromophenyl and chlorocyclohexanone groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
Propiedades
Número CAS |
823809-69-4 |
|---|---|
Fórmula molecular |
C14H16BrClO |
Peso molecular |
315.63 g/mol |
Nombre IUPAC |
2-[2-(2-bromophenyl)ethyl]-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C14H16BrClO/c15-12-6-2-1-5-11(12)8-10-14(16)9-4-3-7-13(14)17/h1-2,5-6H,3-4,7-10H2 |
Clave InChI |
YUASCZIVBJNUST-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(CCC2=CC=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14208980.png)
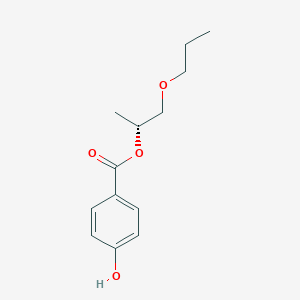
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
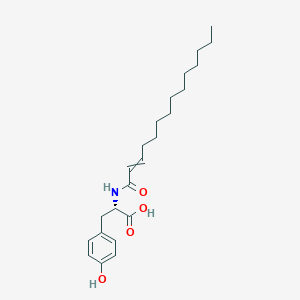
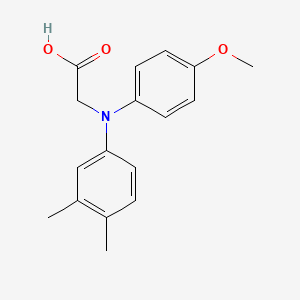
![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
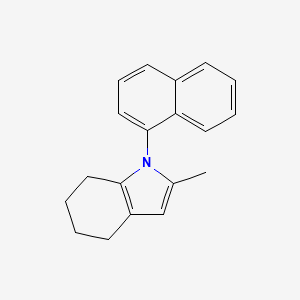
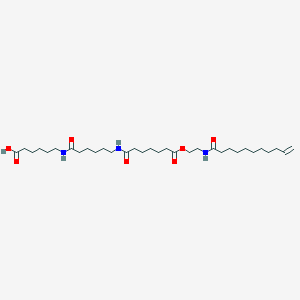
![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)

